Product packaging for C.I. Acid blue 158(Cat. No.:CAS No. 6370-08-7)

C.I. Acid blue 158

Cat. No.: B1201952
CAS No.: 6370-08-7
M. Wt: 585.4 g/mol
InChI Key: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
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Description

Contextualization within Azo Dye Research and Environmental Science

Azo dyes represent the largest and most versatile class of synthetic dyes used in industries such as textiles, leather, paper, and food. researchgate.netrewe-group.com Their extensive application leads to the release of dye-containing wastewater, which poses a significant environmental threat. researchgate.net Azo dyes can diminish light penetration in water bodies, affecting the photosynthetic activity of aquatic plants and algae. mdpi.comnih.gov

The primary environmental concern with azo dyes is their potential to break down under certain conditions, such as anaerobic digestion, to form aromatic amines. researchgate.netijrrjournal.com Some of these aromatic amines are known or suspected carcinogens, posing a risk to both aquatic life and human health. ijrrjournal.comijrar.org C.I. Acid Blue 158, as a member of this class, is a subject of research focused on its degradation and the potential toxicity of its breakdown products. researchgate.net

Studies have explored various methods for the degradation and removal of this compound from wastewater. These include biological treatments using microorganisms and advanced oxidation processes (AOPs). researchgate.netijcce.ac.ir Research has shown that under microaerophilic conditions, significant decolorization and COD (Chemical Oxygen Demand) removal of Acid Blue 158 can be achieved. researchgate.net

Historical Trajectories in Acid Dye Research and Complexation Studies

Acid dyes, including this compound, have a long history of use in dyeing protein fibers like wool and silk, as well as synthetic fibers like nylon. pylamdyes.comworlddyevariety.com The development of metal-complex acid dyes was a significant advancement in dye chemistry, leading to improved fastness properties, particularly lightfastness. pylamdyes.comsdc.org.uk

The manufacturing process of this compound involves the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling with 8-hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com This is followed by a complexation reaction with a chromium compound. worlddyevariety.com

Research into the complexation of dyes like Acid Blue 158 has been crucial for understanding their application properties and environmental behavior. Studies have investigated the sorption of the premetalized this compound:Cr complex onto materials like chitin (B13524) and chitosan (B1678972). researchgate.net These studies explore the mechanisms of interaction, including electrostatic interactions, surface complexation, and hydrogen bonding, which are fundamental to developing effective remediation strategies. researchgate.net The kinetics of these sorption processes are often described by models such as the pseudo-second-order model. researchgate.net

Identification of Current Research Gaps and Motivations for Advanced Scholarly Inquiry

Despite existing research, several gaps remain in the understanding of this compound. A primary area for further investigation is the complete elucidation of its degradation pathways under various environmental conditions. While studies have identified the formation of aromatic amines as a general concern for azo dyes, detailed analysis of the specific intermediates and final products from this compound degradation is needed. researchgate.net

Furthermore, the toxicological profiles of these degradation byproducts require more in-depth assessment. researchgate.net While the toxicity of the parent dye may be known, the environmental and health risks associated with its breakdown products are often less understood.

The development of more efficient and environmentally benign methods for the removal of this compound from industrial effluents is a strong motivation for ongoing research. This includes optimizing existing technologies like AOPs and bioremediation, as well as exploring novel materials and hybrid processes. For instance, research on the use of adsorbents like chitin and chitosan for the removal of the chromium complex of Acid Blue 158 highlights a promising avenue for wastewater treatment. researchgate.net However, further work is needed to improve the efficiency and cost-effectiveness of these methods for large-scale applications.

Another area of interest is the potential for allergic contact dermatitis from this dye, which has been found in materials like sutures. chemicalbook.comchemicalbook.com More research is needed to understand the sensitization potential and the mechanisms of allergic reactions.

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValue
C.I. Name Acid Blue 158
C.I. Number 14880
CAS Number 6370-08-7
Molecular Formula (Disodium Salt) C₂₀H₁₀CrN₂Na₂O₉S₂
Molecular Weight (Disodium Salt) 561.41 g/mol
Appearance Dark blue powder
Solubility Soluble in water

Data sourced from worlddyevariety.comnih.govchemicalbook.comchembk.comnih.gov

Adsorption Studies of this compound:Cr

AdsorbentMaximum Adsorption Capacity (mg/g)Optimal pHKinetic Model
Chitin46.14Pseudo-second-order
Chitosan370.44Pseudo-second-order

Data sourced from researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11CrN2Na2O9S2 B1201952 C.I. Acid blue 158 CAS No. 6370-08-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPAFVDCIVGCR-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11CrN2Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-08-7
Record name Chromate(2-), hydroxy[3-(hydroxy-.kappa.O)-4-[2-[1-(hydroxy-.kappa.O)-8-sulfo-2-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(4-)]-, sodium (1:2), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP9T9CMP6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of C.i. Acid Blue 158

Novel Synthetic Routes for C.I. Acid Blue 158 Derivatives

The traditional synthesis of this compound involves a three-step process: the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, subsequent azo coupling with 8-hydroxynaphthalene-1-sulfonic acid, and finally, complexation with a chromium salt, typically in an acidic solution at elevated temperatures. worlddyevariety.com Research into novel synthetic routes aims to enhance efficiency, introduce new functionalities, and improve the environmental profile of the production process.

Catalytic Approaches in this compound Synthesis Research

Modern synthetic chemistry is increasingly focused on catalysis to improve reaction rates, yields, and selectivity. In the context of azo dye synthesis, catalytic methods are being explored to overcome the limitations of traditional processes. While specific research on catalytic routes for this compound is not extensively published, general advancements in azo dye and metal-complex dye synthesis provide a roadmap for future developments. arabjchem.orgresearchgate.net

Catalytic systems can be applied to several stages of the synthesis:

Metal Complexation: The formation of the final chromium complex is a crucial step that imparts high stability and specific color characteristics to the dye. tandfonline.com Research into transition metal complexes often focuses on optimizing the coordination chemistry to achieve desired properties. researchgate.netscience.gov Catalytic amounts of phase-transfer agents could potentially accelerate the metallization step, especially in multiphase reaction systems, leading to lower energy consumption and shorter reaction times.

The development of catalysts tailored for the specific precursors of this compound could lead to more efficient and controlled manufacturing processes.

Principles of Green Chemistry in this compound Production Research

The conventional production of azo dyes often involves harsh acidic conditions and the use of potentially hazardous materials. unb.ca Green chemistry principles seek to mitigate these issues by designing safer, more sustainable chemical processes.

Key areas of green chemistry research applicable to this compound synthesis include:

Alternative Reagents: A significant advancement is the replacement of strong mineral acids like HCl or H2SO4 in the diazotization step. Studies have successfully used biodegradable and non-toxic alternatives like alginic acid, a polysaccharide from brown algae, to mediate the reaction, often at room temperature. digitellinc.com This reduces the environmental impact and simplifies waste treatment.

Solvent-Free Conditions: Grinding techniques, where reactants are mixed in the absence of a solvent, represent a major step forward. tandfonline.com The use of solid acid catalysts like sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) allows the diazotization and coupling to proceed efficiently at room temperature via simple grinding, eliminating the need for volatile and often toxic organic solvents. researchgate.net

Process Intensification: One-pot synthesis methods, where diazotization and coupling occur in the same vessel, streamline production and reduce waste. rsc.org The use of continuous flow reactors is another promising approach that offers better control over reaction parameters like temperature and mixing, leading to higher purity, better yields, and enhanced safety, particularly when handling unstable diazonium salt intermediates. researchgate.net

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The process involves two primary transformations: the formation of the azo chromophore through electrophilic aromatic substitution and the subsequent coordination with a chromium ion. nih.govjchemrev.com

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid reacts with nitrous acid (formed in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0–5 °C) to generate a diazonium salt. unb.cascielo.org.mx

Azo Coupling: The resulting diazonium salt, an electrophile, attacks the electron-rich coupling component, 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic aromatic substitution reaction typically occurs in an alkaline medium, which deprotonates the hydroxyl group of the coupler, making it a more potent nucleophile. jchemrev.comscielo.org.mx

Metallization: The resulting azo dye ligand, which contains hydroxyl groups positioned ortho to the azo linkage, acts as a chelating agent. It reacts with a chromium(III) salt in an acidic aqueous solution under heat to form a stable 1:2 metal complex, where two dye molecules coordinate to a single chromium ion. worlddyevariety.com

Kinetic Studies of this compound Synthesis Pathways

The rate of azo dye formation is governed by the kinetics of the coupling reaction. While specific kinetic data for this compound is scarce, studies on similar systems, such as the coupling of diazotized sulfanilic acid with naphthols, provide valuable insights. tandfonline.comtandfonline.com

Azo coupling reactions are generally described by second-order rate laws, being first-order with respect to both the diazonium ion and the coupling component (in its reactive, deprotonated form). rsc.org The rate of the reaction is highly dependent on several factors:

pH: The reaction rate is profoundly influenced by pH. An alkaline environment (pH > 8) is typically required to deprotonate the hydroxyl group of the naphthol-based coupling component, thereby activating it for electrophilic attack. However, excessively high pH can lead to side reactions, such as the conversion of the diazonium ion to a non-reactive diazotate. cas.cz

Temperature: Like most chemical reactions, the coupling rate increases with temperature. However, the instability of the diazonium salt, which readily decomposes at higher temperatures, necessitates that the diazotization and initial coupling stages be carried out at low temperatures (0-5 °C). nih.gov

Substituent Effects: The electronic nature of substituents on both the diazo and coupling components significantly impacts the reaction rate. Electron-withdrawing groups on the diazonium salt increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. rsc.orgnumberanalytics.com

Table 1: Influence of Reaction Parameters on Azo Coupling Kinetics

ParameterEffect on Reaction RateRationale
Increasing pH (in alkaline range)IncreasesPromotes deprotonation of the naphthol coupling component, increasing its nucleophilicity. cas.cz
Increasing TemperatureIncreasesProvides higher kinetic energy to reactant molecules, but can also accelerate decomposition of the diazonium salt. numberanalytics.com
Electron-Withdrawing Groups (on Diazo Component)IncreasesEnhances the electrophilic character of the diazonium ion. rsc.org
Electron-Donating Groups (on Coupling Component)IncreasesIncreases the electron density and nucleophilicity of the aromatic ring. numberanalytics.com

Spectroscopic and Chromatographic Techniques in Reaction Monitoring

Careful monitoring of the synthesis is essential for ensuring high yield and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods: UV-Visible spectroscopy is a primary tool for monitoring the reaction progress. The formation of the intensely colored azo dye results in a new absorption band in the visible region of the spectrum, allowing for real-time tracking of its concentration. tandfonline.com Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N=N azo linkage and the sulfonic acid groups, in the final product. science.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is invaluable for analyzing the reaction mixture. It can separate the starting materials, intermediates, the final product, and any byproducts, providing a quantitative measure of reaction conversion and product purity. asm.orgjchemrev.com Thin-Layer Chromatography (TLC) is often used for rapid, qualitative checks of the reaction progress. digitellinc.comvanderbilt.edu

Table 2: Analytical Techniques for Monitoring this compound Synthesis

TechniquePurposeInformation Obtained
UV-Visible SpectroscopyMonitoring product formationConcentration of the azo dye based on absorbance at its λmax. tandfonline.com
High-Performance Liquid Chromatography (HPLC)Assessing reaction completion and purityQuantitative data on reactants, intermediates, product, and byproducts. jchemrev.comresearchgate.net
Thin-Layer Chromatography (TLC)Rapid reaction monitoringQualitative assessment of the presence of reactants and products. vanderbilt.edu
Infrared (IR) SpectroscopyStructural confirmationIdentification of characteristic functional groups (e.g., -N=N-, -SO3H, -OH). science.gov

Influence of Precursor Structures on this compound Synthesis Yield and Purity

The structure of the precursors—the diazo component (from an aromatic amine) and the coupling component—is the primary determinant of the final dye's properties, including its color, fastness, and solubility. The precursors for this compound, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid and 8-hydroxynaphthalene-1-sulfonic acid, are specifically chosen to yield a blue, water-soluble, metallizable dye. worlddyevariety.comnumberanalytics.com

The yield and purity of the synthesis are highly sensitive to the structure of these precursors:

Substituent Effects on Reactivity: The presence and position of substituents dictate the reactivity of both components. The sulfonic acid (-SO3H) groups in the precursors for Acid Blue 158 are primarily for imparting water solubility. numberanalytics.com However, their electron-withdrawing nature also influences the electronic properties of the aromatic rings. An electron-withdrawing group on the diazo component generally increases the coupling reaction rate and can improve yield by making the diazonium ion a stronger electrophile. nih.gov Conversely, electron-donating groups on the coupling component enhance its reactivity. numberanalytics.com

Steric Hindrance: Bulky substituents near the reaction sites on either the diazonium salt or the coupling component can sterically hinder the approach of the reactants, leading to lower reaction rates and potentially reduced yields. acs.orgnumberanalytics.com

The careful selection and quality control of precursors are therefore critical for the successful and efficient synthesis of this compound with high purity and predictable properties.

Environmental Remediation Research and Degradation Pathways of C.i. Acid Blue 158

Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 158 Removal

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment methods designed for the effective removal of persistent organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.commdpi.com The hydroxyl radical possesses a very high oxidation potential, allowing it to degrade a wide range of complex organic compounds, including synthetic dyes like this compound, into simpler, less harmful substances, and ideally to complete mineralization products such as carbon dioxide (CO₂) and water (H₂O). mdpi.comsci-hub.se AOPs encompass various technologies, including photocatalytic degradation, Fenton and photo-Fenton processes, and electrochemical oxidation, which have been identified as promising for treating dye-laden effluents. ijcce.ac.irresearchgate.net

Photocatalytic Degradation Mechanisms of this compound

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to generate the requisite hydroxyl radicals for degradation. bme.hu When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. acs.org These electron-hole pairs initiate redox reactions with adsorbed water and oxygen molecules to produce reactive oxygen species, including hydroxyl radicals, which then attack and decompose the organic dye molecules. scirp.org

Heterogeneous photocatalysis involves a solid catalyst suspended in a liquid (or gaseous) medium. Titanium dioxide (TiO₂) is the most extensively studied photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. mdpi.comacs.org Similarly, zinc oxide (ZnO) and silver vanadate (B1173111) (Ag₃VO₄) have been investigated for their photocatalytic properties in dye degradation. researchgate.netbme.hu

Research on various acid dyes demonstrates the efficacy of these systems. For instance, studies on Acid Blue 9 using a TiO₂/UV system achieved complete degradation, with the reaction kinetics being dependent on the initial concentrations of the dye and the catalyst. iwra.org The anatase phase of TiO₂ is often preferred for catalytic reactions due to its crystalline nature. bme.hu

Silver vanadate (Ag₃VO₄) has also emerged as a potent visible-light-driven photocatalyst. A study using a nanocomposite of Ag₃VO₄ stabilized on cuttlefish bone (Ag₃VO₄/CFB) demonstrated a photocatalytic efficiency of approximately 97% in the degradation of Carmine Indigo dye, operating via a direct hole oxidation pathway that led to 95% mineralization. researchgate.net While this study did not specifically use this compound as the target, it highlights the potential of Ag₃VO₄-based systems. The coupling of different semiconductors, such as in CdS/TiO₂ or Ag₃VO₄/TiO₂ nanocomposites, has been shown to enhance photocatalytic activity by improving charge separation and extending the catalyst's response into the visible light spectrum. sci-hub.seresearchgate.netresearchgate.net

The table below summarizes findings from heterogeneous photocatalysis studies on various dyes, illustrating the performance of different catalyst systems.

Catalyst SystemTarget DyeLight SourceKey FindingsDegradation EfficiencyReference
TiO₂Acid Blue 9UVComplete degradation achieved; kinetics dependent on initial concentrations.Up to 97% iwra.org
Ag₃VO₄/CFBCarmine IndigoVisible LightHigh photocatalytic efficiency and mineralization.~97% researchgate.net
CdS/TiO₂Acid Blue 29Visible LightNanocomposite showed higher activity than individual components.84% researchgate.net
ZnOAlizarin YellowLaserNanostructured ZnO showed effective degradation.Not specified sci-hub.se
TiO₂Acid Blue 113 / Acid Red 88UV-CProcess optimized using response surface methodology.98.7% / 99.6% mdpi.com

Homogeneous photocatalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the aqueous solution. The Fenton and photo-Fenton processes are prominent examples. The classical Fenton reaction generates hydroxyl radicals through the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂). sci-hub.seresearchgate.net

Studies on dyes structurally similar to this compound provide insight into the effectiveness of these methods. For example, research on the azo dye Acid Blue 161 showed that the photo-Fenton process increased the degradation efficiency by over 40% compared to the Fenton process alone. bioline.org.br The optimal molar ratio of H₂O₂ to Fe²⁺ is a critical parameter that must be determined to maximize degradation while minimizing reagent costs. bioline.org.br Heterogeneous photo-Fenton catalysts, where iron species are supported on materials like alumina, have also been developed to combine the high efficiency of the photo-Fenton reaction with the ease of catalyst recovery. sci-hub.se

ProcessTarget DyeOptimal pHKey FindingsEfficiency ImprovementReference
Fenton & Photo-FentonAcid Blue 1613.5Photo-Fenton increased degradation significantly.>40% (vs. Fenton) bioline.org.br
Heterogeneous Photo-FentonRhodamine BNot specifiedFe/Al₂O₃ catalyst showed high degradation rates under UV.99.6% sci-hub.se
Photo-FentonMethyl Orange~3-5Synergistic effect of Fenton reaction and light ensures high efficiency.96% researchgate.net

In photocatalysis, the efficiency of a reaction is scientifically quantified by its quantum yield (Φ). The quantum yield is defined as the number of molecules of a reactant consumed or product formed for each photon absorbed by the photocatalyst. acs.org Standardizing the reporting of quantum yields is crucial for comparing the effectiveness of different photocatalysts and reaction setups across different laboratories, moving beyond simple rate comparisons which can be misleading. rsc.orgacs.org

Optimizing the reaction rate in photocatalysis involves manipulating several key parameters:

Photocatalyst Concentration: The reaction rate typically increases with catalyst loading up to an optimal concentration. Beyond this point, the rate may plateau or decrease due to increased light scattering and reduced light penetration into the suspension. mdpi.comacs.org For many TiO₂ powders, this optimal concentration is often in the range of 0.5–3.0 g/L. acs.org

Light Intensity: The rate of degradation is influenced by the intensity of the light source. Higher intensity can lead to a higher rate of electron-hole pair generation, but the relationship is not always linear. rsc.org

pH of the Solution: The pH affects the surface charge of the photocatalyst and the chemistry of the dye molecule, influencing adsorption and subsequent degradation. For many dyes, acidic or basic conditions can significantly alter the degradation rate. scirp.org

Initial Dye Concentration: As the initial concentration of the dye increases, the reaction time required for complete degradation also tends to increase. At high concentrations, the dye molecules can absorb a significant fraction of the incident light, hindering the activation of the photocatalyst. iwra.org

A thorough investigation of these parameters is essential to maximize the efficiency of photocatalytic degradation for specific pollutants like this compound. acs.org

Electrochemical Oxidation of this compound

Electrochemical oxidation is an AOP that uses an electric current to drive the degradation of pollutants. uclm.es The process can occur through two main mechanisms: (i) direct oxidation , where the pollutant is adsorbed onto the anode surface and destroyed by direct electron transfer, or (ii) indirect oxidation , where reactive species such as hydroxyl radicals, active chlorine, or persulfate are electrochemically generated in the solution and then react with the pollutant in the bulk solution. mdpi.com These methods are advantageous due to their high energy efficiency, amenability to automation, and the use of the electron as a clean reagent. uclm.es

The performance of an electrochemical oxidation system is critically dependent on the choice of the anode material. mdpi.com Anodes are broadly classified as "active" or "non-active."

Non-active anodes , such as boron-doped diamond (BDD), tin dioxide (SnO₂), and lead dioxide (PbO₂), are characterized by a high oxygen evolution potential. This property makes them highly effective at producing physisorbed hydroxyl radicals (•OH), which are powerful oxidizing agents capable of complete mineralization of organic pollutants. mdpi.commdpi.com

Active anodes , on the other hand, have a lower oxygen evolution potential and mediate oxidation through the formation of higher oxidation state oxides on their surface.

Research into electrode design aims to create materials that are not only efficient but also stable and cost-effective. Recent studies have explored novel composite electrodes, such as a self-supported SnO₂-Mn₂O₃@CC electrode, which demonstrated a 97.55% degradation rate for Cationic Blue X-GRRL within 50 minutes. mdpi.com Lower-cost materials like flexible graphite (B72142) have also been successfully used for the electrochemical degradation of dyes like Methylene Blue. acs.org Pre-treatment of electrodes, for instance with acetic acid, can improve performance by increasing the active surface area and enhancing the charge capacity of the substrate. mdpi.com

The table below highlights various electrode materials and their performance in the electrochemical degradation of dyes.

Electrode MaterialTarget DyeKey Performance MetricDegradation EfficiencyReference
SnO₂-Mn₂O₃@CCCationic Blue X-GRRLHigh stability and recyclability.97.55% in 50 min mdpi.com
Flexible GraphiteMethylene BlueLow-cost material.>90% removal at optimal conditions acs.org
Boron-Doped Diamond (BDD)Phenolic WastesHigh mineralization efficiency.Not specified uclm.es
Pre-treated GraphiteGlyphosateAcetic acid pre-treatment improved degradation.45% (vs. 33% for raw) mdpi.com
Ti/SnO₂-SbMethylene BlueNanosheet-based spherical electrode.Not specified mdpi.com
Anodic Oxidation and Electro-Fenton Processes

Electrochemical Advanced Oxidation Processes (EAOPs) are powerful methods for the degradation of persistent organic pollutants like azo dyes. researchgate.net These techniques, including anodic oxidation (AO) and electro-Fenton (EF), rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize organic compounds. core.ac.ukscielo.org.mx

Anodic Oxidation (AO) is the most direct electrochemical method where pollutants are oxidized at the surface of a high oxygen evolution potential anode. core.ac.ukmdpi.com The process involves the formation of hydroxyl radicals on the anode surface, which then attack the organic molecules. core.ac.uk The efficiency of AO is highly dependent on the anode material, with Boron-Doped Diamond (BDD) electrodes often showing superior performance due to their high oxidation power. core.ac.uk

The Electro-Fenton (EF) process is an enhancement of the Fenton reaction, where hydrogen peroxide (H₂O₂) is generated at the cathode and reacts with added ferrous ions (Fe²⁺) to produce hydroxyl radicals in the bulk solution. scielo.org.mxmdpi.com This process is typically most effective in acidic conditions (around pH 3) to prevent the precipitation of iron hydroxides. mdpi.com The continuous regeneration of Fe²⁺ from Fe³⁺ at the cathode can also occur, sustaining the catalytic cycle. rsc.org The combination of AO with electro-generated H₂O₂ (AO-H₂O₂) and the EF process can lead to even more efficient degradation of contaminants. scielo.org.mxmdpi.com

Research on various azo dyes has demonstrated that the effectiveness of AO and EF processes is influenced by parameters such as the design of the electrolytic cell, current density, and the type of electrolyte and electrodes used. researchgate.net While specific studies focusing solely on this compound with these methods are not extensively detailed in the provided results, the principles and effectiveness of AO and EF on similar dye structures suggest their potential for its remediation.

Ozonation and Sonolysis Research for this compound Remediation

Ozonation and sonolysis are other advanced oxidation processes that have been investigated for the degradation of dye molecules.

Ozonation utilizes ozone (O₃), a powerful oxidant, to break down organic pollutants. mdpi.com The degradation can occur through direct reaction with molecular ozone or via indirect reaction with hydroxyl radicals generated from ozone decomposition, particularly in alkaline conditions. mdpi.com While highly effective in decolorizing textile effluents, the efficiency of ozonation can be limited by the low solubility and stability of ozone in water. researchgate.net Combining ozonation with other processes, such as the use of catalysts or hydrogen peroxide (peroxonation), can enhance the generation of hydroxyl radicals and improve degradation rates. mdpi.com

Sonolysis involves the use of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals from water molecules and the thermal decomposition of volatile pollutants. researchgate.net

The combination of ozonation and sonolysis (sonolytic ozonolysis) can be a particularly effective remediation strategy. acs.org Ultrasound can enhance the mass transfer of ozone into the solution and promote its decomposition to form more hydroxyl radicals, leading to a synergistic effect and improved degradation of recalcitrant organic compounds. researchgate.netacs.org The effectiveness of these combined processes is influenced by factors like ultrasound frequency, pH, and the presence of radical scavengers. researchgate.net While direct research on the application of sonolysis and ozonation specifically for this compound is not detailed in the provided search results, studies on other dyes like C.I. Direct Red 23 have shown the potential of this combined approach. acs.org

Adsorption Studies for this compound Removal from Aqueous Solutions

Adsorption is a widely used, cost-effective, and efficient method for removing dyes from wastewater. researchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Adsorbent Materials

The development of novel and low-cost adsorbents is a key area of research for improving the economic feasibility of dye removal.

Activated carbon (AC) is a traditional and highly effective adsorbent due to its large surface area and porous structure. doi.org It can be produced from various carbonaceous materials. doi.org However, the high cost of commercial activated carbon and its regeneration has prompted research into more economical alternatives. doi.org

Graphene and its composites have emerged as promising adsorbents due to their exceptionally high surface area and the presence of functional groups. doi.org Graphene oxide (GO), with its negative surface charge, is particularly effective in adsorbing cationic dyes. doi.org Composites of graphene with other materials, such as chitosan (B1678972) or magnetic nanoparticles, are being developed to enhance adsorption capacity and ease of separation. deswater.comnih.gov For instance, alginate reinforced reduced graphene oxide hybrids have been utilized for the removal of this compound, among other dyes. researchgate.net

Chitin (B13524) and Chitosan , derived from the deacetylation of chitin, are abundant, biodegradable, and non-toxic biopolymers. oup.com Their structure contains amino (–NH₂) and hydroxyl (–OH) functional groups that can effectively bind with dye molecules through electrostatic interactions, ion exchange, and chelation. oup.com Chitosan's properties can be enhanced by combining it with other materials.

Hybrid adsorbents that couple biopolymers with nanomaterials are gaining significant attention. For example, chitosan has been combined with magnetic nanoparticles to create composites that are easily separable from water after the adsorption process. core.ac.uk Research has specifically investigated the use of chitin and chitosan for the adsorption of the chromium-premetalized this compound. researchgate.netnih.gov These studies have shown that both physical and chemical sorption can occur, with interactions between the amine groups of the biopolymer and the chromium in the dye, as well as with the azo core of the dye. nih.gov

Adsorption Isotherm and Kinetic Modeling for this compound

To understand the adsorption process of this compound onto different adsorbents, researchers employ isotherm and kinetic models.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. bioline.org.br Common isotherm models include:

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. doi.org

Freundlich Isotherm : This empirical model describes multilayer adsorption on a heterogeneous surface. bioline.org.br

Dubinin-Radushkevich (D-R) Isotherm : This model is used to determine the nature of the adsorption process (physical or chemical). researchgate.net

In studies involving this compound, the Langmuir, Freundlich, and D-R isotherm models have been successfully applied to describe the adsorption on chitin and chitosan. researchgate.netnih.gov

Adsorption kinetics models are used to investigate the rate of the adsorption process and to understand the controlling mechanisms, such as mass transfer or chemical reaction. iau.ir Commonly used kinetic models include:

Pseudo-first-order model : This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. doi.org

Pseudo-second-order model : This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. bioline.org.brdoi.org

Intra-particle diffusion model : This model is used to identify if the diffusion of the dye molecules within the pores of the adsorbent is the rate-limiting step. doi.orgiau.ir

For the adsorption of this compound on chitin and chitosan, the pseudo-second-order kinetic model has been found to provide a good fit for the experimental data, indicating that the process is likely controlled by chemisorption. researchgate.netnih.gov

Table of Research Findings for this compound Adsorption

AdsorbentIsotherm Model(s)Kinetic ModelMaximum Adsorption Capacity (mg/g)Optimal pHReference
ChitinLangmuir, Freundlich, Dubinin-RadushkevichPseudo-second-order46.14 researchgate.netnih.gov
ChitosanLangmuir, Freundlich, Dubinin-RadushkevichPseudo-second-order370.44 researchgate.netnih.gov
Alginate reinforced reduced graphene oxideLangmuirPseudo-second-order48.263 researchgate.net

Thermodynamics of this compound Adsorption Processes

The thermodynamic feasibility and the nature of the adsorption process for this compound onto various adsorbents are evaluated through key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, thermal effect, and randomness of the adsorption at the solid-liquid interface.

Research has shown that the adsorption of this compound is influenced by temperature, indicating the role of thermodynamic factors in the process. For instance, a study on the adsorption of a chromium-premetalized this compound complex onto chitin and chitosan demonstrated that the process was spontaneous and endothermic. ijcmas.com The negative values of Gibbs free energy (ΔG°) at different temperatures confirmed the spontaneous nature of the adsorption. The positive value of enthalpy change (ΔH° = 0.2679 kJ/mol for chitin) indicated that the process is endothermic, meaning that higher temperatures favor the adsorption. ijcmas.com The positive entropy change (ΔS° = 1.315 J/mol*K for chitin) suggested an increase in randomness at the solid-solute interface during the adsorption process. ijcmas.com

Similarly, thermodynamic investigations using alginate reinforced reduced graphene oxide/[email protected] hybrids for the removal of Acid Blue 158 also revealed the adsorption to be a spontaneous and endothermic process. researchgate.net In contrast, some studies using different adsorbents, such as activated carbons prepared from industrial wastes, have reported the adsorption of this compound to be an exothermic and spontaneous process. mdpi.com An exothermic nature (negative ΔH°) suggests that the adsorption is more favorable at lower temperatures.

The thermodynamic parameters are typically calculated using the van't Hoff equation, which relates the equilibrium constant of the adsorption process to the temperature. The varied findings (endothermic vs. exothermic) highlight that the thermodynamic nature of this compound adsorption is highly dependent on the specific adsorbent material used, due to different interaction mechanisms such as electrostatic interactions, hydrogen bonding, and surface complexation. researchgate.net

Table 1: Thermodynamic Parameters for this compound Adsorption on Various Adsorbents

Adsorbent ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° (kJ/mol) Nature of Process Reference
Chitin 0.2679 1.315 Negative values Endothermic, Spontaneous ijcmas.com
Alginate reinforced reduced graphene oxide/[email protected] hybrids Positive Positive Negative values Endothermic, Spontaneous researchgate.net
Activated carbons from industrial wastes Negative - Negative values Exothermic, Spontaneous mdpi.com

Regeneration and Reusability Studies of Adsorbents

For the removal of this compound, research has demonstrated the successful regeneration and reusability of certain adsorbents. For example, alginate reinforced reduced graphene oxide/[email protected] hybrids, used for the removal of Acid Blue 158, showed excellent stability and reusability for up to five consecutive adsorption-desorption cycles. researchgate.net This indicates the potential for these hybrid materials in practical, long-term applications for treating dye-contaminated water. researchgate.net

The regeneration process typically involves treating the dye-laden adsorbent with an eluting agent that can break the bonds between the dye molecules and the adsorbent surface. researchgate.net Common eluents include acids, bases, salts, and organic solvents. The choice of the eluting agent depends on the nature of the adsorbent and the adsorption mechanism. For instance, if adsorption is pH-dependent, altering the pH of the solution can facilitate desorption. After elution, the adsorbent is typically washed, neutralized, and dried before being used in the next adsorption cycle. The ability of an adsorbent to maintain a high removal efficiency over multiple cycles is a key indicator of its practical utility. bhu.ac.in While specific studies on the regeneration of many adsorbents for this compound are limited, the principles of adsorbent regeneration are widely applicable. researchgate.net

Biodegradation and Bioremediation Approaches for this compound

Biological treatment methods are considered cost-effective and environmentally friendly alternatives for the remediation of dye-contaminated effluents. ijcmas.com These approaches utilize the metabolic potential of microorganisms, such as bacteria and fungi, to break down complex dye molecules into simpler, less toxic compounds. ijcmas.com

The biodegradation of azo dyes like this compound often involves a two-step process. bioline.org.br The initial and critical step is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This step typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. researchgate.netbioline.org.br These aromatic amines, however, can be toxic and may require a subsequent aerobic treatment step for their complete mineralization into carbon dioxide, water, and inorganic ions. bioline.org.br

One study on the decolorization of this compound in wastewater under microaerophilic conditions highlighted that color removal is associated with both adsorption onto the microbial biomass and the reductive degradation of the azo bond during anaerobic digestion. researchgate.net

Microbial Degradation Pathways and Enzyme Activities

The microbial degradation of this compound is facilitated by various intracellular and extracellular enzymes produced by microorganisms. ijcmas.com These enzymes, primarily oxidoreductases, play a crucial role in both the initial decolorization and the subsequent breakdown of the dye molecule.

A significant study on the degradation of this compound by a developed bacterial consortium revealed the involvement of several key oxidoreductive enzymes, including laccase, lignin (B12514952) peroxidase, tyrosinase, azoreductase, and NADH-DCIP reductase. ijcmas.com The induction of these enzymes during the decolorization process confirms their role in the dye's breakdown. The study proposed a degradation pathway based on the analysis of metabolites using techniques like HPLC, FTIR, H¹NMR, and GC-HRMS. ijcmas.com

Fungal enzymes, particularly manganese peroxidase (MnP) from white-rot fungi, have also shown efficacy in degrading this compound. One report indicated that purified MnP from Bjerkandera adusta could achieve 91% degradation of Acid Blue 158 within 12 hours. mdpi.com Another study using MnP from Trametes pubescens also reported significant decolorization of the dye. mdpi.com Laccases, another group of enzymes widely studied for dye degradation, are also implicated in the breakdown of Acid Blue 158. researchgate.netmdpi.com

Anaerobic and Aerobic Biodegradation Mechanisms

The complete mineralization of azo dyes such as this compound is most effectively achieved through a sequential anaerobic-aerobic treatment process. bioline.org.br

Anaerobic/Microaerophilic Stage: The primary event in this stage is the reductive cleavage of the azo bond (–N=N–). This reaction is catalyzed by azoreductase enzymes, which are often oxygen-sensitive. ijcmas.com The process requires reducing equivalents like NADH or FADH2. ijcmas.com This step results in the decolorization of the dye and the formation of aromatic amines. researchgate.net Research has shown that the decolorization of this compound occurs under microaerophilic conditions, which encompasses an anaerobic stage for azobond reduction. researchgate.net

Aerobic Stage: The aromatic amines produced during the anaerobic phase are often more resistant to anaerobic degradation but can be effectively broken down under aerobic conditions. bioline.org.br In the presence of oxygen, microorganisms utilize powerful oxidative enzymes, such as monooxygenases and dioxygenases, to cleave the aromatic rings of the amines. This leads to their complete mineralization into less harmful substances like CO2, H2O, and mineral salts. bioline.org.brcsic.es This two-stage process ensures both color removal and detoxification of the effluent. bioline.org.br

Role of Specific Microbial Consortia in Decolorization

Microbial consortia, which are mixed communities of different microbial species, often exhibit higher and more robust degradation capabilities compared to single microbial strains. researchgate.net This is attributed to the synergistic metabolic activities of the different microorganisms, where the metabolic products of one species can be utilized by another, leading to a more complete degradation of the target pollutant. researchgate.net

A bacterial consortium developed by Patel et al. demonstrated high efficiency in decolorizing this compound. ijcmas.com This consortium was capable of degrading cumulative dye concentrations up to 1300-1650 mg/L and also showed the ability to biosorb the chromium present in the metal-complex dye. ijcmas.com Another study reported the use of a novel bacterial consortium designated "SDG" for the decolorization of Acid Blue 158, focusing on the induction of enzymes during the process. researchgate.net

While not specific to this compound, a consortium comprising Bacillus sp., Alcaligenes sp., and Aeromonas sp. was effective in degrading Acid Blue 15, a structurally related triphenylmethane (B1682552) dye, in an up-flow immobilized cell bioreactor, achieving 94% decolorization. nih.gov This highlights the potential of using consortia of common soil and water bacteria for the remediation of acid dyes. The use of mixed cultures often leads to more efficient and complete mineralization of complex dyes. researchgate.net

Table 2: Microbial Consortia and Enzymes in the Degradation of this compound

Microorganism/Consortium Key Enzymes Involved Degradation Efficiency Reference
Developed Bacterial Consortium Laccase, Lignin Peroxidase, Tyrosinase, Azoreductase, NADH-DCIP Reductase >90% decolorization at 100 mg/L ijcmas.com
Bjerkandera adusta CX-9 (Fungus) Manganese Peroxidase (MnP) 91% degradation within 12 h mdpi.com
Trametes pubescens i8 (Fungus) Manganese Peroxidase (MnP) 95% degradation within 24 h mdpi.com
Novel Bacterial Consortium SDG - (Study focused on enzyme induction) Effective decolorization researchgate.net

Phytoremediation Potential for this compound Contamination

Phytoremediation is an emerging, solar-driven, and aesthetically pleasing technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants from soil and water. nih.gov The mechanisms involved in phytoremediation of dyes include phytoaccumulation (uptake and concentration of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity). nih.gov

Currently, there is a lack of specific research studies focused directly on the phytoremediation of this compound. However, studies on other structurally similar anionic azo dyes, such as C.I. Acid Blue 92, provide valuable insights into the potential applicability of this technology. For instance, aquatic plants like duckweed (Lemna minor) and pennywort (Hydrocotyle vulgaris) have been successfully used to remediate water contaminated with C.I. Acid Blue 92. chemsrc.comresearchgate.net

In these studies, the plants were able to decolorize the dye solution effectively. The degradation process was attributed to the activity of plant enzymes such as laccase, peroxidase, and polyphenol oxidase, which are capable of breaking down the azo bond and aromatic structures of the dye. scribd.com For example, in the phytoremediation of C.I. Acid Blue 92 by pennywort, an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) was observed, indicating the plant's response to oxidative stress induced by the dye and its degradation intermediates. chemsrc.com The identification of intermediate products confirmed the breakdown of the parent dye molecule. chemsrc.com

Given these findings with similar acid blue dyes, it is plausible that aquatic macrophytes could be effective in the phytoremediation of this compound. Further research is necessary to evaluate the efficiency of different plant species, understand the specific degradation pathways, and assess the toxicity of any resulting metabolites for this compound.

Bioaugmentation and Biostimulation Strategies in this compound Bioremediation

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms. frontiersin.org Two primary strategies employed in this field are bioaugmentation and biostimulation. ijcce.ac.irresearchgate.netmdpi.comnih.govoup.com

Bioaugmentation involves the introduction of exogenous, specialized microorganisms with specific degradation capabilities to a contaminated site. researchgate.net This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade a target pollutant like this compound. The success of bioaugmentation hinges on the survival and activity of the introduced microorganisms in the new environment.

Biostimulation , conversely, aims to enhance the degradation potential of the native microbial community by adding nutrients and other growth-limiting substances. ijcce.ac.irresearchgate.net This can involve adjusting the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio to optimal levels, often cited as 100:10:1, to stimulate microbial activity. ijcce.ac.ir By providing essential nutrients, biostimulation can accelerate the natural attenuation process. nih.gov

Research comparing these strategies for hydrocarbon-contaminated soil, a field with parallels to dye remediation, has shown that biostimulation can sometimes outperform bioaugmentation. For instance, one study found that biostimulation led to a 70% reduction in high molecular weight hydrocarbons within 60 days, compared to 55% with bioaugmentation and 45% with natural attenuation. researchgate.netnih.gov This suggests that enhancing the capabilities of the existing microbial ecosystem can be a highly effective approach.

In the context of this compound, which is an azo dye, bioremediation often occurs under microaerophilic or anaerobic conditions. researchgate.net The initial and crucial step in the breakdown of azo dyes is the reductive cleavage of the azo bond (–N=N–), leading to the formation of aromatic amines. frontiersin.orgresearchgate.net These intermediates may then be further degraded under aerobic conditions.

While specific studies focusing solely on bioaugmentation and biostimulation for this compound are not extensively detailed in the provided results, the principles are broadly applicable. The selection of either strategy, or a combination of both, would depend on a thorough characterization of the effluent and the indigenous microbial populations at a given site.

Combined and Hybrid Treatment Systems for this compound Effluents

Recognizing the limitations of standalone treatment methods, researchers have explored the integration of different technologies to create more robust and efficient hybrid systems for treating textile effluents. lidsen.comresearchgate.net These systems often combine physical, chemical, and biological processes to achieve higher degradation rates and complete mineralization of pollutants.

The integration of various treatment processes can lead to synergistic effects, where the combined efficiency is greater than the sum of the individual processes. mdpi.com This is particularly relevant for complex wastewaters containing recalcitrant dyes like this compound.

A common and effective approach is the coupling of advanced oxidation processes (AOPs) with biological treatments. mdpi.com AOPs, such as Fenton processes, ozonation, and photocatalysis, utilize highly reactive hydroxyl radicals to break down complex organic molecules into simpler, more biodegradable compounds. mdpi.comlidsen.com These less complex molecules can then be more readily mineralized by microorganisms in a subsequent biological step. This sequential anaerobic-aerobic treatment is often effective for azo dyes, with the anaerobic stage for decolorization and the aerobic stage for the degradation of aromatic amines. mdpi.com

For example, a combination of the Fenton process with an aerated biological filter has demonstrated a synergistic effect, achieving over 70% mineralization of organic compounds with reduced quantities of Fenton's reagent. mdpi.com Similarly, combining powdered TiO2 (a photocatalyst) with powdered activated carbon has shown a synergistic effect in the photocatalytic degradation of organic pollutants. researchgate.net

Hybrid systems can also involve the integration of physical methods like adsorption with membrane filtration or biological treatments. frontiersin.org Adsorption can effectively remove dye molecules from the effluent, while the subsequent process can regenerate the adsorbent or degrade the adsorbed pollutants. frontiersin.org

Table 1: Examples of Hybrid Treatment Systems and their Synergistic Effects

Hybrid SystemTarget Pollutant/WastewaterObserved Synergistic EffectReference
Fenton Process + Aerated Biological FilterIndustrial Park Wastewater>70% mineralization with reduced Fenton's reagent dosage. mdpi.com
Powdered TiO2 + Powdered Activated CarbonOrganic PollutantsEnhanced photocatalytic degradation. researchgate.net
Adsorption + Membrane FiltrationDyeing WastewaterProvides completely discolored water by preventing membrane fouling. frontiersin.org
Coagulation-Flocculation + NanofiltrationTextile EffluentsTotal discoloration with 98% rejection of soluble organic matter. frontiersin.org

The successful transition of a treatment process from laboratory-scale to industrial application heavily relies on reactor design and process optimization. For the degradation of this compound, various bioreactor configurations have been investigated.

Up-flow immobilized cell bioreactors have shown promise for dye degradation. In one study, a consortium of Bacillus sp., Alcaligenes sp., and Aeromonas sp. immobilized on refractory brick pieces achieved 94% decolorization of a triphenylmethane dye at a specific flow rate. nih.gov Immobilization of microbial cells can enhance their stability and retention within the reactor, preventing washout and maintaining a high biomass concentration. biotechnologia-journal.orgnih.gov

Moving bed biofilm reactors (MBBRs) are another effective technology. An aerobic MBBR reported 97% decolorization of Reactive Orange 16. mdpi.com The use of carrier materials in reactors can significantly improve performance by providing a larger surface area for biofilm growth.

For AOPs, reactor design is also critical. In a study on the photocatalytic degradation of Acid Blue 9, a fully-mixed heterogeneous reactor with a UV source at the center was used. iwra.org The optimization of parameters such as catalyst concentration, dye concentration, and pH is crucial for maximizing efficiency. ascelibrary.orgmuk.ac.ir For instance, in the Fered-Fenton process for Acid Blue 25 removal, optimal conditions of pH 4, a specific nZVI to H2O2 ratio, and other parameters led to 95% dye removal. ascelibrary.org

The optimization of process parameters is often achieved using statistical methods like Response Surface Methodology (RSM). researchgate.netscielo.br RSM allows for the systematic investigation of the effects of multiple variables and their interactions, leading to the identification of optimal operating conditions for maximizing degradation efficiency.

Table 2: Research on Reactor Design and Optimization for Dye Degradation

Reactor Type/ProcessDyeKey Findings/Optimized ConditionsReference
Up-flow Immobilized Cell BioreactorAcid Blue-1594% decolorization at a flow rate of 4 ml h⁻¹. nih.gov
Fered-Fenton SystemAcid Blue 2595% dye removal at pH 4, [nZVI]/[H₂O₂] ratio of 0.5, 90 min reaction time. ascelibrary.org
Heterogeneous Photocatalytic ReactorAcid Blue 9Degradation kinetics evaluated by varying catalyst and dye concentrations. iwra.org
Upflow Anaerobic Sludge Blanket (UASB) ReactorMixture of Acid DyesOver 90% COD removal was achieved at dye concentrations of 10 mg/l and 25 mg/l. cabidigitallibrary.org

Future research should focus on scaling up these optimized processes and validating their performance with real textile wastewater to bridge the gap between laboratory findings and practical, industrial-scale applications. ascelibrary.org

Advanced Analytical Methodologies for C.i. Acid Blue 158

Spectroscopic Techniques for Detection and Quantification

Spectroscopy plays a pivotal role in the analysis of C.I. Acid Blue 158, providing insights into its concentration, structure, and degradation pathways.

UV-Vis Spectrophotometry in Degradation Monitoring

UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely used technique for monitoring the degradation of dyes like this compound in wastewater and other environmental samples. scielo.br This method relies on measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. scielo.br The concentration of the dye is directly proportional to the absorbance at its wavelength of maximum absorption (λmax), allowing for quantitative tracking of its removal or breakdown over time. iwra.org

In degradation studies, such as those involving photocatalysis or microbial action, UV-Vis spectrophotometry provides a straightforward and cost-effective means to assess the efficiency of the treatment process. scielo.briwra.orgresearchgate.net By taking aliquots of the solution at different time intervals and measuring their absorbance, a degradation profile can be constructed. iwra.org This allows for the determination of key kinetic parameters, such as the rate of degradation and the half-life of the dye under specific conditions. scielo.br While UV-Vis spectroscopy is excellent for monitoring the disappearance of the colored chromophore, it is often used in conjunction with other techniques to understand the formation of intermediate degradation products, which may themselves be colorless but still of environmental concern. iwra.orgresearchgate.net

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is another valuable tool in the study of this compound, offering high sensitivity for detecting the molecule and its interactions. medchemexpress.comiss.com This technique involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. iss.com The fluorescent properties of a dye can be influenced by its chemical environment, making fluorescence spectroscopy useful for studying molecular interactions and binding events. nih.gov

While not all dyes are strongly fluorescent, those that are, or can be labeled with fluorescent tags, can be detected at very low concentrations. iss.com In the context of this compound, fluorescence spectroscopy can be applied to:

Trace-level detection: Its high sensitivity allows for the quantification of the dye in samples where its concentration is minimal. iss.com

Binding studies: Changes in fluorescence intensity or emission wavelength can indicate the binding of the dye to other molecules or materials, which is relevant in understanding its behavior in biological systems or on textile fibers. nih.gov

Monitoring structural changes: Alterations to the dye's molecular structure, such as during degradation, can lead to changes in its fluorescence characteristics, providing another avenue for monitoring these processes. nih.gov

Infrared (FTIR) and Raman Spectroscopy for Structural Changes and Characterization

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to obtain a molecular "fingerprint" of this compound, providing detailed information about its chemical structure and bonding. labmanager.com

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. labmanager.com The resulting spectrum shows absorption peaks at specific wavenumbers that correspond to particular functional groups present in the molecule. labmanager.com For this compound, which contains azo groups (-N=N-), sulfonic acid groups (-SO3H), and aromatic rings, FTIR can confirm the presence of these key structural features. worlddyevariety.comresearchgate.net It is particularly useful for identifying changes in these functional groups during degradation or chemical reactions. researchgate.netlabmanager.com For instance, the disappearance or shifting of peaks associated with the azo bond can confirm its cleavage during biodegradation. researchgate.net

Raman Spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. labmanager.com The scattered light has a different frequency from the incident light, and this frequency shift provides information about the vibrational modes of the molecule. acs.org Raman spectroscopy is complementary to FTIR and is especially sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings and the azo linkage in this compound. acs.orguniroma1.it A significant advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing aqueous samples without significant interference. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can dramatically amplify the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. rsc.org This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. rsc.orgnih.gov

The primary advantages of SERS for the analysis of this compound include:

Ultra-high sensitivity: SERS can overcome the inherently weak Raman signal of dyes, enabling their detection at trace levels in complex matrices. frontiersin.orgoejournal.org

Quenching of fluorescence: Many dyes exhibit strong fluorescence that can overwhelm the Raman signal. The SERS effect can quench this fluorescence, allowing for the acquisition of clear, well-resolved Raman spectra. frontiersin.org

Detailed structural information: The enhanced spectra provide rich molecular fingerprint information, facilitating the precise identification of the dye and its degradation products. acs.org

SERS can be performed using various substrates, including colloidal nanoparticles and fabricated nanostructures on solid supports. nih.govoejournal.org The choice of substrate and excitation wavelength is crucial for optimizing the SERS signal. frontiersin.orgacs.org This technique has shown great promise in forensic science for the identification of dyes on single fibers and in environmental analysis for the detection of dye pollutants. ojp.govfrontiersin.org

Chromatographic Methods for Separation and Identification

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its unambiguous identification and quantification. ojp.govscispace.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes like this compound. vliz.bevscht.cz It offers high resolution and sensitivity for separating components within a mixture, making it ideal for purity assessment, quantitative analysis, and identifying by-products or degradation products. vscht.czmdpi.com

The development of an HPLC method for this compound involves several key steps:

Column Selection: A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

Mobile Phase Optimization: A mixture of a polar solvent, such as water or a buffer, and an organic modifier, like acetonitrile (B52724) or methanol, is typically employed. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve good separation of the dye from its impurities or degradation products. vliz.be

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly coupled with HPLC. researchgate.net A DAD provides the added advantage of acquiring the full UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment. vliz.be

Sample Preparation: Proper extraction of the dye from its matrix (e.g., textile fiber, wastewater) is crucial for accurate analysis. ojp.govijcmas.com This may involve using solvents like pyridine-water to isolate the dye. ojp.gov

HPLC is particularly powerful when coupled with mass spectrometry (HPLC-MS), which provides molecular weight and structural information, enabling definitive identification of the separated components. researchgate.net

Table of Analytical Techniques and Their Applications for this compound

TechniquePrimary ApplicationKey Information Provided
UV-Vis SpectrophotometryDegradation monitoring, QuantificationConcentration, Degradation kinetics
Fluorescence SpectroscopyTrace detection, Binding studiesHigh sensitivity detection, Molecular interactions
FTIR SpectroscopyStructural characterization, Functional group analysisIdentification of functional groups (azo, sulfonic acid), Molecular fingerprint
Raman SpectroscopyStructural characterizationMolecular fingerprint, Analysis in aqueous solutions
Surface-Enhanced Raman Spectroscopy (SERS)Ultra-sensitive detection, Trace analysisEnhanced molecular fingerprint, Detection at very low concentrations
High-Performance Liquid Chromatography (HPLC)Separation, Quantification, Purity analysisSeparation of components, Quantitative analysis, Identification with appropriate detectors

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Byproducts

While this compound is a non-volatile compound and thus not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the technique is indispensable for identifying its smaller, more volatile degradation byproducts. During degradation processes, such as those mediated by microbes or advanced oxidation, the complex structure of the azo dye is broken down into simpler aromatic and aliphatic compounds.

In studies on similar azo dyes, GC-MS has been crucial for mapping degradation pathways. For example, the biodegradation of C.I. Acid Blue 113 by bacteria was analyzed using GC-MS, which identified various metabolites, including aniline, naphthalene-1,4-diamine, and 3-aminobenzenesulfonic acid. researchgate.net Similarly, the degradation of other azo dyes by Streptomyces albidoflavus yielded byproducts like benzene, biphenyl, and naphthalene (B1677914) derivatives, which were successfully identified using GC-MS. nih.gov This process typically involves extracting the byproducts from the aqueous sample, derivatizing them to increase volatility, and then separating and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Examples of Azo Dye Degradation Byproducts Identified by GC-MS

Parent DyeDegradation ProcessIdentified ByproductsReference
C.I. Acid Blue 113Bacterial BiodegradationAniline, Naphthalene-1,4-diamine, 3-aminobenzenesulfonic acid, Naphthalene-1-sulfonic acid researchgate.net
Reactive Orange 122, Direct Blue 15, Direct Black 38Bacterial Degradation (S. albidoflavus)Benzene derivatives, Biphenyl derivatives, Naphthalene derivatives nih.gov
Methylene BluePhotocatalytic DegradationSmaller inorganic molecules and various organic fragments (m/z 114, 122, 142, 150, 159) mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and suitable technique for the direct analysis of this compound and its non-volatile degradation intermediates. ojp.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ojp.gov For ionic dyes like acid dyes, which can be challenging for standard reversed-phase HPLC, the use of ion-pairing agents in the mobile phase can improve separation and peak resolution. mdpi.comupce.cz

Electrospray ionization (ESI) is a common interface used in LC-MS for analyzing polar and ionic dyes, as it can effectively generate ions from the analytes in solution. ojp.govupce.cz Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ions, which is crucial for identifying unknown metabolites and confirming their structures. science.govhelsinki.fi The high sensitivity and specificity of LC-MS make it ideal for tracing the dye and its breakdown products in complex environmental samples. epa.gov

Thin Layer Chromatography (TLC) for Degradation Analysis

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for qualitatively monitoring the degradation of this compound. researchgate.netsigmaaldrich.com In a study on the microbial degradation of this compound, TLC was used to analyze samples after decolorization to confirm the breakdown of the dye. researchgate.net

The technique involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it with a mobile phase. The disappearance of the spot corresponding to the parent dye and the appearance of new spots indicate the formation of degradation products. researchgate.net While primarily qualitative, TLC is highly effective for screening and tracking the progress of degradation reactions before employing more sophisticated quantitative methods. sigmaaldrich.comgjesm.net It is a versatile technique used for various purposes, including reaction monitoring and the identification of components in a mixture. science.gov

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer an attractive alternative to chromatographic methods due to their potential for rapid, sensitive, and low-cost analysis. researchgate.net The development of these sensors for azo dyes like this compound is an active area of research. biointerfaceresearch.com

Voltammetric Techniques for Trace Analysis

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current response of an electroactive analyte to an applied potential. najah.edunih.gov Azo dyes are electrochemically active due to the reducible azo group (-N=N-), making them suitable for voltammetric determination. researchgate.netnajah.edu The reduction of this group at an electrode surface produces a current peak that is proportional to the dye's concentration.

DPV, in particular, is a highly sensitive electrochemical method used for detecting analytes with high resolution. biointerfaceresearch.com For some azo dyes, differential pulse-adsorptive cathodic stripping voltammetry (DP-AdCSV) at a hanging mercury drop electrode (HMDE) has been shown to achieve very low detection limits, in the range of 2.0x10⁻¹⁰M. najah.edu These techniques provide a basis for developing sensitive analytical methods for this compound.

Nanomaterial-Modified Electrodes for Enhanced Sensitivity

To overcome issues like poor sensitivity and selectivity at bare electrodes, chemically modified electrodes are widely used. researchgate.net The sensitivity and performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. nih.govmdpi.com Materials such as carbon nanotubes (CNTs), graphene, and metal oxide nanoparticles provide a larger surface area and possess electrocatalytic properties that facilitate the electrochemical reaction of the target analyte. mdpi.combohrium.com

For example, modifying a glassy carbon electrode (GCE) with zinc oxide nanoparticles and functionalized multi-walled carbon nanotubes (MWCNTs) has been shown to catalyze the oxidation of the azo dye Orange II, enhancing the peak current and lowering the detection limit to the nanomolar range. bohrium.com Similarly, sensors based on electropolymerized films on MWCNT-modified electrodes have demonstrated high sensitivity for other azo dyes, with detection limits as low as 2.3 and 3.0 nmol L⁻¹ for sunset yellow FCF and tartrazine, respectively. mdpi.com These strategies show great promise for developing highly sensitive and selective sensors for this compound.

Table 2: Performance of Nanomaterial-Modified Electrodes for Azo Dye Detection

Electrode ModificationTarget Azo DyeVoltammetric TechniqueDetection Limit (LOD)Reference
ZnO nanoparticles & NH₂-fMWCNTs on GCEOrange IISquare Wave Voltammetry0.57 nM bohrium.com
Poly(4-ABA) on MWCNTs/GCESunset Yellow FCFDifferential Pulse Voltammetry2.3 nM mdpi.com
Poly(4-ABA) on MWCNTs/GCETartrazineDifferential Pulse Voltammetry3.0 nM mdpi.com
MOF-5/MWCNTs modified electrodeSudan INot specified0.0318 µM researchgate.net

Mass Spectrometry for Metabolite and Intermediate Identification

Mass spectrometry (MS) is a cornerstone analytical tool for identifying and structurally characterizing the metabolites and intermediates formed during the degradation of this compound. acs.orguni-jena.de Because metabolites are often present in complex biological or environmental matrices, MS is typically coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). helsinki.fi

Tandem mass spectrometry (MS/MS) is particularly crucial for structural elucidation. researchgate.net In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to deduce the molecule's structure. Advanced MS techniques and high-resolution mass spectrometry (HRMS) allow for the determination of the elemental composition of unknown metabolites, which is a key step in their identification. helsinki.firesearchgate.net In studies of other dyes, LC-MS/MS analysis has successfully identified degradation products, providing clear evidence for the breakdown of the parent molecule into less toxic metabolites. science.gov

High-Resolution Mass Spectrometry for Elucidating Transformation Products

High-resolution mass spectrometry offers the high mass accuracy and resolving power required to determine the elemental composition of unknown compounds, a critical step in identifying transformation products (TPs) for which analytical standards are often unavailable. mdpi.comnorman-network.net Techniques such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, frequently coupled with liquid chromatography (LC) or gas chromatography (GC), enable the detection and structural elucidation of TPs formed during degradation processes. mdpi.com For polar compounds like this compound and its likely degradation products, LC is the preferred separation method, typically using electrospray ionization (ESI) to generate ions for mass analysis. mdpi.com

In the context of this compound, which contains a chromium complex, understanding its breakdown is crucial. Biological treatment methods are considered cost-effective and environmentally friendly for degrading such dyes. ijcmas.com A study on the biodegradation of this compound by a bacterial consortium highlighted the power of HRMS in unraveling the complex degradation pathway. ijcmas.com

Research Findings from Biodegradation Studies

In a notable study, the biodegradation of this compound was investigated using a developed bacterial consortium. The researchers employed Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) to analyze the metabolites produced after the decolorization of the dye. ijcmas.com This analysis was fundamental in proposing a detailed degradation pathway.

The biodegradation process involved the action of several oxidoreductive enzymes, including laccase, lignin (B12514952) peroxidase, tyrosinase, azoreductase, and NADH-DCIP reductase. ijcmas.com The initial steps in the degradation involved the removal of the chromium complexed with the azo ligand, a process confirmed by analyzing the metal content in the bacterial cell mass. ijcmas.com Following metal sorption, the enzymatic machinery of the bacteria targeted the dye's molecular structure. The analysis by UV-Vis spectra, HPLC, and FTIR confirmed the breakdown of the parent dye molecule. ijcmas.com

The subsequent GC-HRMS analysis allowed for the identification of several smaller intermediate compounds, providing the basis for constructing a plausible degradation pathway. The findings from these analyses support a multi-step breakdown of the complex this compound molecule into simpler, less colored, and less toxic aromatic structures. ijcmas.com

Identified Transformation Products of this compound

The table below summarizes the key findings from the biodegradation study of this compound, showcasing the analytical techniques used to confirm degradation and elucidate the resulting products. ijcmas.com

Analytical TechniqueFindingReference
UV-Vis Spectroscopy Confirmed decolorization and alteration of the dye's chromophoric structure. ijcmas.com
High-Performance Liquid Chromatography (HPLC) Confirmed the disappearance of the parent dye peak and the appearance of new peaks corresponding to metabolites. ijcmas.com
Fourier-Transform Infrared Spectroscopy (FTIR) Indicated changes in the functional groups of the dye molecule, supporting the evidence of biodegradation. ijcmas.com
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Enabled the identification of various biodegraded metabolites, which served as the basis for proposing a degradation pathway. ijcmas.com
Metal Analysis (Aqua Regia Digestion) Showed significant chromium biosorption by the bacterial cells, indicating removal of the metal complex from the dye structure. ijcmas.com

Theoretical and Computational Investigations of C.i. Acid Blue 158

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of C.I. Acid Blue 158. These computational approaches offer a molecular-level understanding of the dye's properties.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For molecules with extended π-conjugated systems, such as azo dyes, the HOMO and LUMO are typically delocalized over the aromatic framework. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. In the case of this compound, the presence of sulfonate groups and the azo linkage influences the energy levels of these orbitals. Theoretical calculations can predict these energy levels and the resulting gap, offering insights into the dye's susceptibility to electrophilic and nucleophilic attack. Such analysis is foundational for understanding its interactions with other molecules and its degradation pathways. The introduction of a chromium complex in metallized dyes like Acid Blue 158 further complicates and influences these frontier orbitals.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capacity of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density and negative electrostatic potential, which are prone to electrophilic attack. Conversely, blue regions signify areas of low electron density and positive electrostatic potential, susceptible to nucleophilic attack.

For this compound, MEP maps can identify the most reactive sites. The negatively charged sulfonate groups are expected to be prominent red regions, highlighting their role in the dye's solubility and interactions with cationic species. The nitrogen atoms of the azo group and the oxygen atoms of the hydroxyl groups would also exhibit negative potential. The aromatic rings, while largely nonpolar, will have a nuanced potential distribution influenced by the various functional groups. This detailed charge landscape is crucial for predicting how the dye will interact with substrates like textile fibers and other chemical species in its environment.

Theoretical Spectroscopic Property Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the spectroscopic properties of molecules like this compound. By calculating the electronic transitions between molecular orbitals, it is possible to simulate the UV-Visible absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions responsible for the dye's color.

The characteristic blue color of this compound arises from the absorption of light in the yellow-orange region of the visible spectrum. TD-DFT calculations can identify the specific HOMO to LUMO or other orbital transitions that correspond to this absorption maximum (λmax). These calculations can also help to understand how factors such as solvent polarity and pH might shift the absorption spectrum, a phenomenon known as solvatochromism.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the movement and interactions of atoms and molecules over time. This technique is particularly useful for understanding the behavior of this compound in different environments.

Adsorption Mechanisms at Interfaces

The primary application of this compound is in dyeing, which involves its adsorption onto surfaces, typically textile fibers. MD simulations can model the interface between the dye molecule and a substrate, such as chitin (B13524) or chitosan (B1678972). nih.gov By simulating the system at an atomic level, researchers can elucidate the key interactions driving the adsorption process.

Studies on the adsorption of this compound on materials like chitin and chitosan have shown that the process can involve both physical and chemical adsorption mechanisms. nih.gov The adsorption capacity has been found to be pH-dependent, with optimal removal often occurring at specific pH values. researchgate.net

Adsorption ParameterFinding for this compoundReference
Adsorption Mechanism Can be controlled by both physical and chemical adsorption. researchgate.net
Thermodynamics The adsorption process can be spontaneous and endothermic. nih.gov
Adsorbents Studied Chitin, Chitosan, Sunflower Seed Hull, Activated Carbons. nih.govkemdikbud.go.idresearchgate.net
Optimal pH for Adsorption Can be pH-dependent, with studies showing maximum removal at pH 6-7 on certain materials. researchgate.net

Solvation Effects and Conformational Analysis

The behavior of this compound in solution is critical for its application in dyeing processes. MD simulations can be used to study the solvation of the dye molecule in water or other solvents. These simulations provide detailed information about the hydration shell around the dye, including the number and arrangement of solvent molecules interacting with different parts of the dye. The ionic sulfonate groups, for example, will be strongly hydrated.

Furthermore, this compound is a flexible molecule with several rotatable bonds. MD simulations can explore the conformational landscape of the dye in solution, identifying the most stable conformations and the energy barriers between them. The conformation of the dye can influence its spectroscopic properties and its ability to bind to a substrate. Understanding these solvation and conformational dynamics is essential for optimizing dyeing conditions and for predicting the dye's fate in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) Studies for Degradation

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, such as its degradation rate or toxicity. For complex molecules like this compound, QSAR offers a predictive framework to assess environmental behavior without extensive experimental testing.

Predictive models for the degradation of azo dyes are often built using multilinear regression or machine learning algorithms. nih.gov These models aim to establish a mathematical relationship between molecular descriptors and the rate of degradation, typically expressed as a pseudo-first-order rate constant (k). researchgate.net While specific QSAR models for this compound are not prevalent in public literature, models developed for broader classes of azo and other dye types provide a clear blueprint for its assessment. frontiersin.orgfrontiersin.org

Research on various dye classes has shown that the degradation efficiency can be predicted by establishing a correlation between the removal rates and molecular parameters calculated using methods like Density Functional Theory (DFT). frontiersin.org For a set of 41 different dyes, an optimal QSAR model demonstrated that parameters such as approximate surface area (SAA) and molecular weight (MW) were key predictors of removal by coagulation, a process often preceding or occurring alongside degradation. frontiersin.org

A typical linear QSAR model for degradation might take the following form:

log(k) = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ

Where k is the degradation rate constant, D represents the molecular descriptors, and β are the regression coefficients derived from fitting the model to experimental data. Studies on the photodegradation of 22 azo dyes identified crucial descriptors for predicting their stability, including the softness (s) and the most positive and negative partial charges on carbon atoms (qC⁺, qC⁻). researchgate.net Such models can robustly predict the photostability and degradation pathways under various conditions. researchgate.net The development of predictive models is crucial for designing new dyes with improved environmental profiles and for selecting effective treatment technologies for existing dye pollutants. researchgate.net

Table 1: Example of a Predictive QSAR Model for Dye Degradation

Model ComponentDescriptionExample Value/Equation
Dependent Variable The property being predicted.Color Removal Rate (Rexp)
Independent Variables Molecular descriptors used for prediction.Approximate Surface Area (SAA), Max Partial Charge on Carbon (q(C-)x), Max Electrostatic Potential (ESPMAX)
Model Equation The mathematical relationship derived from regression analysis.Rexp = -0.503 + 0.001SAA + 0.700q(C-)x - 0.003*ESPMAX frontiersin.org
Statistical Validation Metrics to assess the model's accuracy and predictive power.R² > 0.7, Q² > 0.5 tandfonline.com

This table is illustrative, based on models developed for various dyes, as a specific model for this compound is not available.

The environmental fate of a dye like this compound is governed by its persistence, potential for bioaccumulation, and transformation. Molecular descriptors, which are numerical representations of a molecule's properties, are fundamental to predicting this fate. These descriptors can be calculated using computational chemistry software and are categorized based on the molecular representation from which they are derived.

Key descriptors relevant to the environmental assessment of azo dyes include:

Electronic Descriptors: These describe the electronic structure of the molecule.

HOMO and LUMO Energies (EHOMO, ELUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to the molecule's reactivity. A small HOMO-LUMO gap can indicate higher reactivity. frontiersin.org

Dipole Moment and Partial Charges: These influence solubility and intermolecular interactions, such as adsorption to sediment or biomass. rsc.org The distribution of Gasteiger charges across a dye molecule is important, as sites with higher electron density are more susceptible to attack by radicals. mdpi.com

Topological and Geometrical Descriptors: These relate to the size, shape, and connectivity of the molecule.

Molecular Weight (MW) and Surface Area (SAA): These are often correlated with a molecule's transport properties and its ability to be adsorbed by coagulants or activated carbon. frontiersin.org

Number of Sulfonate Groups: For acid dyes, sulfonate (-SO₃⁻) groups confer high water solubility but can also influence the interaction with charged surfaces and resistance to microbial degradation. mdpi.com

Quantum-Chemical Descriptors:

Softness (s): A measure of a molecule's polarizability, which has been found to be a crucial descriptor in QSAR models for azo dye photostability. researchgate.net

These descriptors are used not only in QSAR models but also in broader environmental fate models to predict how a chemical will partition between water, soil, air, and biota. canada.ca For this compound, the presence of the chromium complex adds another layer of complexity, as the metal center can significantly influence the electronic properties and reactivity of the entire molecule. mdpi.com

Table 2: Key Molecular Descriptors for Environmental Fate Assessment of Azo Dyes

Descriptor ClassSpecific DescriptorSignificance in Degradation and Fate
Electronic HOMO-LUMO Energy GapIndicates chemical reactivity and susceptibility to oxidation. frontiersin.org
Partial Atomic ChargesIdentifies sites for electrophilic or nucleophilic attack. mdpi.com
Dipole MomentInfluences solubility and intermolecular interactions. rsc.org
Geometrical Molecular Surface Area (SAA)Affects adsorption onto surfaces and transport phenomena. frontiersin.org
Molecular Weight (MW)Correlates with size and can influence bioavailability and adsorption. frontiersin.org
Quantum-Chemical Softness (s)Relates to polarizability and reactivity in photolysis. researchgate.net

Reaction Pathway Modeling and Transition State Theory

To understand the precise steps involved in the breakdown of this compound, computational chemists employ reaction pathway modeling. This involves using quantum mechanical methods, primarily DFT, to map out the potential energy surface of the reaction, identifying stable intermediates and the transition states that connect them.

The degradation of azo dyes, particularly under advanced oxidation processes (AOPs), is often initiated by the attack of highly reactive species like hydroxyl radicals (•OH). researchgate.net Computational studies on analogous azo dyes, such as Reactive Red 2, have elucidated the primary degradation steps. rsc.org The process typically begins with the formation of a radical adduct, followed by the cleavage of a target chemical bond, such as a C-N or the N=N azo bond. rsc.orgacs.org

For this compound, degradation would likely proceed through similar pathways:

Radical Attack: The •OH radical can attack various sites on the dye molecule, including the aromatic rings or the azo group itself. DFT calculations help identify the most favorable attack sites by comparing the activation energies for each pathway. researchgate.netrsc.org

Azo Bond Cleavage: The central N=N bond is often the chromophore responsible for the color. Its cleavage leads to decolorization and is a key step in degradation. This reductive cleavage typically involves the transfer of electrons, breaking the double bond to form two separate aromatic amine compounds. canada.camdpi.com

C-N Bond Cleavage: Alternatively, the C-N bonds connecting the azo group to the naphthalene (B1677914) rings can be cleaved. rsc.org

Formation of Intermediates: The initial cleavage results in the formation of primary intermediates. For this compound, these would likely include sulfonated naphthalene derivatives and their corresponding aromatic amines. Subsequent attacks by radicals can lead to the opening of the aromatic rings, generating smaller aliphatic acids and ultimately leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions). researchgate.net

DFT calculations on other azo dyes have successfully identified intermediates such as phenols and other aromatic fragments, which have been confirmed by experimental techniques like GC-MS. mdpi.comresearchgate.net

Table 3: Likely Degradation Intermediates of this compound Based on Analogous Compounds

Degradation StepPrecursor StructureLikely IntermediatesComputational Method
Azo Bond Cleavage This compoundSulfonated aminonaphthalenesDFT, Pathway Modeling mdpi.com
Aromatic Ring Opening Sulfonated naphthalene derivativesPhenols, Benzoic acids, Aliphatic acidsDFT, IRC Analysis rsc.orgresearchgate.net
Desulfonation Sulfonated intermediatesNaphthalene derivatives, Sulfate ionsNot widely modeled
Metal Complex Breakup Chromium-dye complexFree Cr(III) ions, organic ligand fragmentsNot widely modeled

Transition State Theory is used to calculate the rate of a chemical reaction based on the properties of the reactants and the transition state. A key parameter in this theory is the activation energy (or Gibbs free energy of activation, ΔG‡), which represents the energy barrier that must be overcome for a reaction to occur. acs.org

Computational methods are used to locate the geometry of the transition state (the highest point on the minimum energy path between reactant and product) and calculate its energy. nih.govacs.org By comparing the energy barriers for different possible reaction steps, the most likely degradation pathway can be determined.

Azo vs. C-N Bond Cleavage: DFT studies on the oxidative degradation of generic azo dyes have compared the potential energy surfaces for hydroxyl radical addition followed by either N=N or C-N bond cleavage. These calculations often show that one pathway is energetically more favorable than the other, thus identifying the rate-determining step for decolorization. acs.orgmarmara.edu.tr

Influence of Substituents: The energy barriers are strongly affected by the molecular structure, such as the type and position of substituent groups on the aromatic rings. researchgate.net

N-N Bond Cleavage Barrier: In a study on the manganese-catalyzed hydrogenation of azobenzene (B91143) to aniline, the rate-determining step was found to be the cleavage of the N-N single bond in the 1,2-diphenylhydrazine (B7769752) intermediate, with a calculated Gibbs free energy barrier of 39.1 kcal/mol. acs.org For the direct cleavage of the N=N double bond in azobenzene via a ditantalum complex, the free energy barrier was much lower, at 6.9 kcal/mol. nih.gov

These calculations provide fundamental insights into why certain dyes are more persistent than others and how catalysts or reaction conditions can be optimized to lower the energy barriers for critical bond cleavage events, thereby accelerating degradation. researchgate.netacs.org

Table 4: Representative Calculated Energy Barriers for Azo Dye Degradation Steps

Reaction StepSystem StudiedComputational MethodCalculated Energy Barrier (kcal/mol)Reference
H₂ Binding to Catalyst Mn-catalyzed hydrogenationDFT5.4 acs.org
N=N Bond Insertion into Mn-H Mn-catalyzed hydrogenationDFT8.7 acs.org
N-N Bond Cleavage Mn-catalyzed hydrogenationDFT39.1 acs.org
•OH Radical Adduct Formation Reactive Red 2 + •OHDFT (B3LYP)3.1 rsc.org
C-N Bond Cleavage Reactive Red 2 + •OHDFT (B3LYP)-5.4 (relative to reactants) rsc.org
N=N Bond Cleavage Azobenzene + Ta-hydride complexDFT6.9 nih.gov

Note: These values are for different azo dye systems and serve to illustrate the outputs of such calculations.

Advanced Research Applications and Functional Material Integration of C.i. Acid Blue 158

Development of C.I. Acid Blue 158 as a Spectroscopic Probe

The inherent properties of this compound, particularly its vibrant color and interaction with its environment at a molecular level, form the basis for its application as a spectroscopic probe. Such probes are instrumental in observing and quantifying chemical changes in various research settings. medchemexpress.com

This compound exhibits distinct, observable color changes in response to significant shifts in ambient pH, a characteristic known as halochromism. This behavior is foundational to its use as a pH indicator in research contexts. The dye's color transitions are particularly pronounced in highly acidic or alkaline environments. In the presence of strong sulfuric acid, its aqueous solution turns a blackish-green color, which shifts to blue upon dilution. worlddyevariety.comchemicalbook.com Conversely, in a concentrated sodium hydroxide (B78521) solution, the dye appears purple. worlddyevariety.comchemicalbook.comchemicalbook.com

Research indicates that the dye maintains its structural and colorimetric stability across a broad pH range, typically from 1 to 11. pylamdyes.com However, at a pH greater than 11, the dye tends to fade, providing another spectroscopically measurable event. pylamdyes.com This predictable, pH-dependent spectroscopic behavior allows it to be used as a visual or instrumental probe for monitoring acidity or alkalinity in complex chemical systems. The development of pH-sensitive materials often involves incorporating dyes like Acid Blue 158 into a matrix, where a color change can signal a specific environmental condition. acs.orgacs.org

Table 1: pH-Dependent Spectroscopic Properties of this compound

ConditionObserved Color
Strong Sulfuric AcidBlackish-Green worlddyevariety.comchemicalbook.com
Neutral Aqueous SolutionBlue worlddyevariety.comchemicalbook.com
Concentrated Sodium HydroxidePurple worlddyevariety.comchemicalbook.com
pH > 11Fading pylamdyes.com

As a pre-metallized dye, this compound contains a chromium atom complexed within its molecular structure. worlddyevariety.comchemicalbook.com This inherent metal component influences its interaction with other metal ions, providing a basis for detection strategies. It has been observed that the presence of copper ions in a solution containing Acid Blue 158 causes the dye's color to darken. worlddyevariety.comchemicalbook.comchemicalbook.com This specific interaction suggests that this compound could be used as a colorimetric sensor for detecting copper ions in aqueous media.

Further research has explored the adsorption of the Acid Blue 158:Cr complex onto materials like chitin (B13524) and chitosan (B1678972), primarily for wastewater remediation. researchgate.net This work underscores the dye's strong interaction with functional groups that can bind metals, a mechanism that could be adapted for analytical purposes. researchgate.net The development of such detection strategies often relies on the selective binding of a target metal ion, which displaces or alters the coordination of the dye's own metal complex, leading to a measurable change in its absorption spectrum.

Table 2: Interaction of this compound with Metal Ions

Interacting IonObserved EffectPotential Application
Copper (Cu²⁺)Darkening of the dye color. worlddyevariety.comchemicalbook.comchemicalbook.comColorimetric detection of copper ions.
Chromium (Cr)The dye exists as a stable chromium complex. researchgate.netUsed in studies of metal complex adsorption. researchgate.net

Integration into Functional Materials for Advanced Research

The integration of this compound and its derivatives into larger material systems is an area of active research. By embedding the dye within polymers, gels, or on surfaces, scientists aim to create functional materials that possess the dye's responsive properties, enabling applications in energy, optics, and smart systems. medchemexpress.comchemicalbook.com

This compound is recognized as a multifunctional dye with potential applications in emerging fields like dye-sensitized solar cells (DSSCs). medchemexpress.comchemicalbook.comchemicalbook.commedchemexpress.eu In a DSSC, a sensitizing dye absorbs light and injects an electron into a semiconductor material, initiating the flow of electric current. researchgate.net The effectiveness of a DSSC is highly dependent on the properties of the dye, including its light-harvesting range, electron injection efficiency, and stability. researchgate.netmdpi.com

While specific performance data for this compound in DSSCs is not widely published, its classification as a potential candidate stems from its strong absorption in the visible spectrum. medchemexpress.comchemicalbook.com Research in this area often focuses on modifying dye structures to improve performance. For Acid Blue 158, this could involve creating derivatives that enhance its binding to the semiconductor surface (e.g., TiO₂) or tuning its electronic properties to optimize the electron transfer process. A significant challenge in DSSC research is preventing dye aggregation on the semiconductor surface, as this can quench the excited state and reduce efficiency. mdpi.com Therefore, studies involving Acid Blue 158 would likely investigate methods to ensure a stable, monolayer adsorption for optimal function.

Smart materials are designed to exhibit a dynamic response to external stimuli, such as changes in pH, temperature, or light. acs.orgiaea.org The inherent pH-responsive nature of this compound makes it an excellent candidate for incorporation into stimuli-responsive systems. pylamdyes.comworlddyevariety.com For example, it can be embedded within a polymer hydrogel matrix. mdpi.com Such a material could change color to visually indicate when the surrounding pH crosses a certain threshold, acting as a reusable sensor. acs.org

The application of smart materials is also being explored in textiles, a field where Acid Blue 158 is traditionally used. scispace.com By integrating the dye into fibers in a way that preserves its responsive properties, it may be possible to create "intelligent textiles" that can, for example, detect changes in environmental chemistry. The development of these systems relies on the dye's ability to act as a molecular switch, triggered by a specific chemical stimulus to produce a macroscopic, observable change. acs.orgnih.gov

The field of non-linear optics (NLO) investigates materials whose optical properties (e.g., refractive index, absorption) change with the intensity of incident light. Materials with strong NLO responses are valuable for applications like optical limiting, where a device becomes opaque at high light intensities to protect sensors or eyes. Certain organic dyes, particularly those with extensive π-conjugated electron systems like azo dyes, are known to exhibit NLO properties. acs.org

While direct NLO studies on this compound are not prominent in the literature, research on other acid dyes has shown their potential for such applications. acs.orgscience.gov As a metallized azo dye, Acid Blue 158 possesses a chemical structure that is conducive to NLO activity. worlddyevariety.com Future research could involve investigating its third-order non-linear susceptibility and its potential for optical limiting. Such studies would explore how the dye's large, conjugated system and the presence of the chromium atom influence its interaction with intense electromagnetic fields.

Advanced Research on this compound in Polymer and Composite Matrices

This compound, a metal-complex azo dye, has been the subject of research focusing on its integration into polymer and composite materials. These studies explore how the dye's properties can be harnessed or improved within a solid-state matrix, moving beyond its traditional use in textile dyeing. Research in this area is critical for developing advanced materials with specific optical and stability characteristics. The anionic nature and the presence of a chromium complex within the structure of this compound are key to its interactions and performance in these applications. nih.govmatrixdyes.comworlddyevariety.com

Photostability Enhancement in Material Science Applications

The photostability of dyes is a critical factor for materials intended for long-term use, as photodegradation can lead to color loss and material degradation. Research has investigated the photostability of acid dyes within various polymer matrices, such as polyamide (nylon). ncl.res.in The interaction between the dye and the polymer can significantly influence the dye's stability.

Detailed Research Findings: Studies on anthraquinone (B42736) acid blue dyes in nylon 66 have shown that dye-polymer interactions can impart greater stability to the dye. ncl.res.in However, the concentration of the dye is a crucial factor; fading can increase with higher dye concentrations. The formation of α,β-unsaturated carbonyl species in polyamides during thermal processing is known to sensitize photo-oxidative degradation, and the dyebath pH during application can also affect the subsequent photostability of the dyed polymer. ncl.res.in

Furthermore, research into other acid dyes provides insights applicable to Acid Blue 158. Studies on C.I. Acid Blue 25, for instance, have explored the use of different storage mechanisms, such as embedding on filter paper, to reduce premature photodegradation in solution, a principle relevant for stabilizing the dye in solid matrices. digitellinc.com The photocatalytic degradation of dyes like Reactive Red 158 has been studied using titanium dioxide (TiO2) under UV irradiation, with the degradation rate being highly dependent on pH. researchgate.net This highlights the importance of the chemical environment within the polymer matrix for the longevity of the incorporated dye.

Table 1: Factors Influencing Photostability of Acid Dyes in Polymer Matrices

Factor Effect on Photostability Research Context Citation
Dye-Polymer Interaction Strong interactions can enhance dye stability. Observed in acid dyes on nylon 66. ncl.res.in
Dye Concentration Higher concentrations can increase the rate of fading. Finding from studies on dyed nylon. ncl.res.in
Matrix pH The pH of the polymer environment affects degradation rates. Demonstrated in photocatalytic degradation studies. researchgate.net
UV Absorbers Can be incorporated to improve the lightfastness of the dye. Water-soluble UV absorbers have been developed for polyamides. ncl.res.in

| Polymer Degradation | Byproducts from polymer aging can sensitize dye photodegradation. | Observed with polyamides. | ncl.res.in |

Interaction Mechanisms with Polymer Chains

The method by which this compound anchors to and interacts with polymer chains determines the final properties of the composite material, such as colorfastness and uniformity. As an anionic dye containing two sulfonate groups (—SO₃⁻), its primary interaction with polymers like wool and nylon, which contain protonated amine groups (—NH₃⁺) in acidic conditions, is electrostatic attraction. nih.govnih.govscience.gov

Detailed Research Findings: Beyond simple electrostatic forces, other non-covalent interactions play a significant role. These can include:

Hydrogen Bonding: The hydroxyl (—OH) and azo (—N=N—) groups in the dye's structure can form hydrogen bonds with polar groups in the polymer chain, such as the amide (—CONH—) groups in nylon. science.gov

Hydrophobic Interactions: The naphthalene (B1677914) rings in the dye's backbone are hydrophobic and can interact favorably with nonpolar segments of a polymer chain, driving the dye out of the aqueous phase and into the polymer matrix. acs.org

Research on the adsorption of dyes onto polymer matrices confirms these complex interactions. For example, studies on the adsorption of various dyes on cyclodextrin-based polymers show that electrostatic interactions, inclusion complexation, and π-π interactions can all contribute to the binding mechanism. rsc.org The adsorption of Acid Blue 158 onto biopolymers like chitosan has also been noted, indicating its potential for use in bio-based composite materials. researchgate.net

Table 2: Interaction Mechanisms of this compound with Polymers

Interaction Type Description Relevant Dye/Polymer Groups Citation
Electrostatic Attraction Attraction between the dye's negative sulfonate groups and positive sites on the polymer. Dye: —SO₃⁻ Polymer: —NH₃⁺ (in wool, nylon) ncl.res.inscience.gov
Hydrogen Bonding Sharing of a hydrogen atom between electronegative atoms. Dye: —OH, —N=N— Polymer: —CONH— science.gov
Hydrophobic Interactions Association of nonpolar groups to minimize contact with water. Dye: Naphthalene rings Polymer: Nonpolar chain segments acs.org

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Entire dye molecule and polymer chain. | cirad.fr |

Bioimaging and Fluorescent Labeling Research (e.g., cell staining for microscopy technique development)

The utility of dyes as tools for biological research is well-established, with applications ranging from observing cell structures to tracking biomolecules. medchemexpress.comchemicalbook.com this compound, classified as a fluorescent dye, holds potential for applications in bioimaging and as a label for fundamental research. medchemexpress.com Its chemical structure allows for interactions with biological components, making it a candidate for the development of specialized staining and labeling techniques.

Development of Novel Staining Protocols for Microscopic Analysis

While standard staining protocols exist, research is often focused on developing novel or modified methods to achieve better specificity, higher contrast, or to visualize particular components that are not well-defined by existing stains. The development of a new protocol for a dye like this compound would involve optimizing various parameters to suit a specific biological question or tissue type.

Detailed Research Findings: The process of developing a staining protocol is methodical. Researchers often modify existing techniques to suit new applications. For instance, Masson's trichrome stain, a three-color protocol, is used to distinguish cells from surrounding connective tissue, staining collagen fibers blue. nih.govscribd.com A novel protocol using Acid Blue 158 could be developed to achieve similar or complementary results.

The development process involves several key steps:

Fixation: Choosing the right fixative (e.g., formalin, glutaraldehyde) is crucial to preserve the tissue structure and the target biomolecules. rochester.edu

Reagent Optimization: The concentration of the dye solution and the composition of any mordants or counterstains are adjusted to maximize target staining while minimizing background noise.

Incubation Time and Temperature: The duration and temperature of the staining steps are varied to control the kinetics of dye binding. Microwave irradiation is a modern technique used to significantly reduce staining times while often improving results. rochester.edu

Differentiation and Counterstaining: A differentiation step may be used to selectively remove excess dye from non-target structures. A counterstain (e.g., Neutral Red for nuclei) can be applied to provide context. scribd.com

Research into novel methods has shown that eliminating solvents like xylene during deparaffinization can significantly improve the fluorescence yield of certain stains, a finding that would be relevant when developing a protocol for a fluorescent dye like Acid Blue 158. researchgate.net

Table 3: Framework for Developing a Novel Staining Protocol

Step Objective Key Variables Example from Research Citation
1. Target Selection Define the specific cell type, organelle, or tissue component to be stained. Tissue type, target biomolecule (e.g., collagen, nuclei). Masson's Trichrome targets collagen. nih.govscribd.com
2. Fixation Trials Preserve tissue morphology and antigenicity without interfering with dye binding. Fixative type (formalin, etc.), fixation time. Use of 10% buffered neutral formalin is common. rochester.edu
3. Staining Optimization Achieve maximum signal-to-noise ratio. Dye concentration, pH, temperature, use of microwaves. Microwave ovens reduce time and can improve uniformity. rochester.edu
4. Washing & Differentiation Remove non-specific binding and excess dye. Buffer composition, duration of wash, solvent choice. Acetic acid is used as a differentiator in some protocols. scribd.com
5. Counterstaining Provide anatomical context for the primary stain. Choice of counterstain, concentration, timing. Hematoxylin is a common nuclear counterstain. scribd.com

| 6. Validation | Confirm staining specificity and reproducibility. | Comparison with established methods, control tissues. | Colocalization with known markers. | researchgate.net |

Interaction with Biomolecules in vitro for Fundamental Molecular Interaction Studies

Understanding how a dye interacts with specific biomolecules at a molecular level is crucial for designing targeted probes and interpreting staining patterns. In vitro studies allow researchers to investigate these fundamental interactions in a controlled environment, free from the complexity of a living cell.

Detailed Research Findings: The interactions of this compound with biomolecules are governed by its chemical properties. The negatively charged sulfonate groups and the metal-complexed aromatic structure are the primary sites for interaction.

Proteins: Dyes can bind to proteins through a combination of electrostatic and hydrophobic interactions. science.gov The anionic sulfonate groups of Acid Blue 158 would be expected to interact with positively charged amino acid residues (e.g., lysine, arginine) on a protein's surface. The large, planar aromatic rings could engage in hydrophobic interactions with nonpolar amino acid side chains or participate in π-π stacking with aromatic residues like tryptophan or tyrosine. Such interactions are fundamental to how dyes stain cellular components, which are largely protein-based. nih.gov

Nucleic Acids: Some fluorescent dyes function by binding to DNA or RNA. While some dyes intercalate between base pairs, others bind to the grooves of the helix. The interaction of an anionic dye like Acid Blue 158 with the negatively charged phosphate (B84403) backbone of DNA would be electrostatically repulsive. However, interactions could still be mediated by its aromatic system or via cations that bridge the dye and the nucleic acid. Studies on other molecules show that hydrophobic bonding can be a principal mechanism for binding to silica (B1680970), a negatively charged surface, suggesting that non-electrostatic forces can be dominant. acs.org Research on auramine (B1663534) O, a fluorescent dye, suggests that its true target in acid-fast staining is intracellular nucleic acids. researchgate.net

These fundamental studies are the first step in developing the dye into a specific probe, for example, for use in techniques like immunofluorescence or as a label to track drug molecules. chemrxiv.orgresearchgate.net

Table 4: Potential In Vitro Interactions of this compound with Biomolecules

Biomolecule Potential Interaction Site Type of Interaction Scientific Principle Citation
Proteins Positively charged amino acids (Lys, Arg) Electrostatic Attraction Oppositely charged groups attract. science.gov
Aromatic amino acids (Trp, Tyr, Phe) π-π Stacking Attraction between aromatic rings. rsc.org
Nonpolar amino acid residues Hydrophobic Interaction Nonpolar groups aggregate to exclude water. acs.org
Nucleic Acids Phosphate backbone Electrostatic Repulsion (bridging ions may mediate) Like charges repel. acs.org
Nucleic acid bases Hydrophobic or π-π Stacking Interaction with the dye's aromatic system. acs.org

| Glycoproteins | Carbohydrate moieties | Hydrogen Bonding | Interaction with hydroxyl groups. | scribd.com |


Table of Compounds Mentioned

Compound Name C.I. Name CAS Number
This compound Acid Blue 158 6370-08-7
C.I. Acid Blue 25 Acid Blue 25 6408-78-2
C.I. Reactive Red 158 Reactive Red 158 12226-03-8
Titanium Dioxide - 13463-67-7
Chitosan - 9012-76-4
Formaldehyde - 50-00-0
Glutaraldehyde - 111-30-8
Neutral Red - 553-24-2
Hematoxylin - 517-28-2

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing C.I. Acid Blue 158, and how can researchers validate its purity?

  • Methodology : Use UV-Vis spectroscopy to confirm absorption maxima (e.g., ~650 nm for similar acid dyes) , complemented by FT-IR to identify functional groups (sulfonic acid, aromatic rings). High-performance liquid chromatography (HPLC) with a reverse-phase C18 column can assess purity, comparing retention times against known standards . Quantitative analysis via mass spectrometry (HRMS) ensures molecular weight consistency (C₁₉H₂₀N₂O₃S = 356.44 g/mol) .
  • Validation : Cross-reference spectral data with synthetic intermediates and published libraries. Reproduce synthesis under controlled conditions (temperature, pH) to isolate impurities .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

  • Key Parameters :

  • Temperature : Optimize between 85–100°C (critical for reaction kinetics, as seen in analogous acid dyes) .
  • Stoichiometry : Maintain a 1:1 molar ratio of sulfonated intermediates (e.g., 2-formylbenzenesulfonate and N-ethyl-N-(3'-sulfophenyl)aniline derivatives) .
  • Catalysis : Test mild acids (e.g., H₂SO₄) to accelerate condensation without side reactions .
    • Documentation : Include detailed reactant sources, purification steps (e.g., recrystallization solvents), and characterization data (melting points, NMR shifts) in supplementary materials .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported reaction rates for this compound synthesis?

  • Approach : Conduct isothermal experiments (e.g., 85–100°C) to determine rate constants (k) and activation energy (Eₐ). For example, if conflicting Eₐ values arise, verify whether side reactions (e.g., hydrolysis of sulfonic groups) dominate at higher temperatures .
  • Data Analysis : Apply the Arrhenius equation and compare residuals across datasets. Use statistical tools (e.g., ANOVA) to identify outliers caused by impurities or instrumentation drift .

Q. What advanced techniques quantify the stability of this compound under varying environmental conditions?

  • Experimental Design :

  • Photostability : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to track mass loss at 25–300°C .
  • pH Effects : Measure absorbance changes in buffers (pH 2–12) to identify protonation-sensitive chromophores .
    • Contradiction Management : If degradation pathways conflict with literature, perform isotope-labeling (e.g., ¹⁵N) to trace bond cleavage mechanisms .

Q. How can computational chemistry predict the solvation behavior of this compound in non-aqueous solvents?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., dimethylformamide, ethanol) using force fields (e.g., OPLS-AA) .
  • Quantum Calculations : Optimize geometry at the DFT/B3LYP level to predict solvatochromic shifts .
    • Validation : Compare computed λₘₐₓ with experimental UV-Vis data. Discrepancies may indicate incomplete solvation models .

Key Considerations for Methodological Rigor

  • Replicability : Publish raw datasets (e.g., kinetic curves, spectral scans) in supplementary materials .
  • Error Analysis : Report uncertainties (e.g., ±0.1°C for temperature, ±2% for HPLC peak areas) .
  • Ethical Data Use : Avoid AI-generated content without verifying citations or experimental validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.